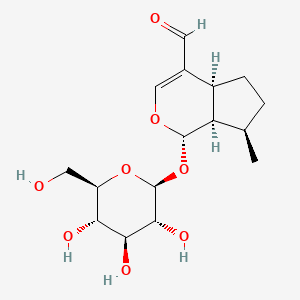

Boschnaloside

Description

8-Epiiridotrial glucoside has been reported in Euphrasia pectinata, Castilleja tenuiflora, and other organisms with data available.

antineoplastic from Incarvillea emodi; structure in first source

Properties

CAS No. |

72963-55-4 |

|---|---|

Molecular Formula |

C16H24O8 |

Molecular Weight |

344.36 g/mol |

IUPAC Name |

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde |

InChI |

InChI=1S/C16H24O8/c1-7-2-3-9-8(4-17)6-22-15(11(7)9)24-16-14(21)13(20)12(19)10(5-18)23-16/h4,6-7,9-16,18-21H,2-3,5H2,1H3/t7-,9-,10-,11-,12-,13+,14-,15+,16+/m1/s1 |

InChI Key |

MRIFZKMKTDPBHR-XLOWEYQUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

boschnaloside |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Boschnaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Boschnaloside, an iridoid glycoside with noted biological activities. This document details the primary plant sources, available quantitative data, comprehensive experimental protocols for its isolation and quantification, and a visualization of its biosynthetic pathway.

Principal Natural Sources of this compound

This compound has been identified and isolated from a select group of parasitic and hemiparasitic plants, primarily within the Orobanchaceae family. The most significant and frequently cited botanical sources are:

-

Euphrasia pectinata (Eyebright): This hemiparasitic plant, native to Europe and Asia, has also been confirmed to contain this compound among its iridoid glycoside constituents.

-

Castilleja tenuiflora (Slender Paintbrush): A hemiparasitic species native to North America, this plant has been shown to produce a variety of iridoid glycosides, including this compound.

Quantitative Analysis of this compound Content

The concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant being analyzed. While extensive quantitative data across all sources is limited in publicly available literature, a validated High-Performance Liquid Chromatography (HPLC) method has been established for the simultaneous determination of this compound and Rossicaside B in Boschniakia rossica.

| Plant Species | Plant Part | Method of Quantification | This compound Content | Reference |

| Boschniakia rossica | Whole Plant | HPLC | Data not available in abstract | [5] |

| Euphrasia pectinata | Aerial Parts | Isolation Yield | 3.60 mg from 36 g of dried plant material | |

| Castilleja tenuiflora | Aerial Parts | Not specified | Data not available |

Note: The isolation yield from Euphrasia pectinata is not a direct measure of concentration but indicates its presence. Further quantitative studies are required to establish precise concentration ranges in these botanical sources.

Experimental Protocols

Isolation of this compound from Plant Material

This protocol is a synthesized methodology based on common practices for the isolation of iridoid glycosides from the aforementioned plant sources.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the whole plants or specific plant parts (e.g., aerial parts) and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 90-95% ethanol or methanol at room temperature for 24-48 hours, or perform sonication-assisted extraction for a shorter duration (e.g., 50 minutes).[2] Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Preliminary Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol with increasing polarity.

3.1.3. Purification

-

Silica Gel Column Chromatography: Further purify the fractions containing this compound using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform-methanol-water).[6][7][8][9]

-

Preparative HPLC or Sephadex LH-20 Chromatography: For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a C18 column or size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Crystallization: Recrystallize the purified this compound from a suitable solvent to obtain a pure crystalline compound.

Quantification of this compound by HPLC

This section outlines a validated HPLC method for the quantitative analysis of this compound.

3.2.1. Instrumentation and Chromatographic Conditions [5]

-

Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

A: Acetonitrile

-

B: 0.5% formic acid in water

-

-

Gradient Program:

-

0–12 min, 15% A

-

12–30 min, 15%–20% A

-

30–40 min, 20%–25% A

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

3.2.2. Standard and Sample Preparation

-

Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.

-

Sample Solution: Accurately weigh the powdered plant material, extract it with methanol using ultrasonication, and filter the extract. Dilute the filtrate to a known volume with methanol.

3.2.3. Method Validation [10][11][12]

The analytical method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

-

Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Precision: Assess the intra-day and inter-day precision by analyzing the standard solution at different concentrations multiple times within the same day and on different days.

-

Accuracy: Determine the accuracy of the method by performing a recovery study, adding a known amount of this compound standard to a sample and calculating the percentage recovery.

3.2.4. Identification

The identification of this compound in the plant extracts can be confirmed by comparing the retention time and UV spectrum with that of the authentic standard. Further structural elucidation can be achieved using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[13][14][15][16][17]

Visualizations

Biosynthetic Pathway of this compound

This compound belongs to the iridoid class of monoterpenoids. Its biosynthesis starts from the general isoprenoid pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP is then converted to the characteristic iridoid skeleton through a series of enzymatic reactions.

Caption: Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for Isolation and Quantification

The following diagram illustrates the general workflow for the isolation and quantification of this compound from a plant source.

Caption: Workflow for this compound isolation and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. The Protective Effect of Boschnikia rossica Extract on Free Radical-Induced Oxidative Damage of Biomolecules and Establishment of a Method for Determining the Content of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Effects of this compound from Boschniakia rossica on dysglycemia and islet dysfunction in severely diabetic mice through modulating the action of glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bbr.nefu.edu.cn [bbr.nefu.edu.cn]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. jsmcentral.org [jsmcentral.org]

- 9. jocpr.com [jocpr.com]

- 10. e-nps.or.kr [e-nps.or.kr]

- 11. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. vjs.ac.vn [vjs.ac.vn]

- 15. minio.scielo.br [minio.scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. static.sites.sbq.org.br [static.sites.sbq.org.br]

Boschnaloside: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, a prominent iridoid glycoside isolated from plants of the Orobanchaceae family, such as Boschniakia rossica, has garnered significant scientific interest for its therapeutic potential, particularly in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and underlying mechanisms of action of this compound. Detailed experimental protocols for its isolation, analysis, and biological evaluation are presented, alongside visualizations of its key signaling pathways to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is characterized by a core iridoid structure linked to a glucose moiety. Its systematic chemical identification and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde[1] |

| Molecular Formula | C₁₆H₂₄O₈[1] |

| SMILES | C[C@@H]1CC[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1] |

| CAS Number | 72963-55-4[1] |

| Synonyms | 8-Epiiridotrial glucoside[1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Note that some of these values are computationally predicted due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| Molecular Weight | 344.36 g/mol | PubChem[1] |

| Monoisotopic Mass | 344.14711772 Da | PubChem[1] |

| XlogP | -0.4 | PubChem (Predicted)[1] |

| Hydrogen Bond Donors | 5 | PubChem (Predicted) |

| Hydrogen Bond Acceptors | 8 | PubChem (Predicted) |

Biological and Pharmacological Properties

This compound exhibits significant antidiabetic properties, primarily by modulating the glucagon-like peptide-1 (GLP-1) signaling pathway.[2] This pathway is crucial for glucose homeostasis, and its modulation presents a key therapeutic strategy for type 2 diabetes.

Mechanism of Action

The antidiabetic effects of this compound are multifaceted and involve several key mechanisms:[2]

-

Interaction with GLP-1 Receptor: this compound interacts with the extracellular domain of the GLP-1 receptor (GLP-1R) on pancreatic β-cells.[2]

-

Enhancement of Insulin Secretion: It potentiates glucose-stimulated insulin secretion (GSIS).[2]

-

Inhibition of Dipeptidyl Peptidase-4 (DPP-4): this compound reduces the activity of DPP-4, the enzyme responsible for the degradation of incretin hormones like GLP-1.[2] This leads to an increase in the circulating levels of active GLP-1.

-

Stimulation of GLP-1 Secretion: It has been shown to enhance the secretion of GLP-1 from intestinal enteroendocrine L-cells.[2]

-

Activation of Downstream Signaling: The binding of this compound to the GLP-1R activates downstream signaling cascades, including the Protein Kinase A (PKA) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which promote β-cell survival and function.[3][4]

Signaling Pathway

The primary signaling pathway influenced by this compound is the GLP-1 receptor pathway in pancreatic β-cells. Upon binding to the GLP-1R, a G-protein coupled receptor, it initiates a cascade of intracellular events.

Experimental Protocols

This section details the methodologies for the isolation, analysis, and biological evaluation of this compound.

Isolation of this compound from Boschniakia rossica

The following is a general procedure for the isolation of this compound, which can be adapted based on laboratory scale and equipment.

-

Extraction: Dried and powdered whole plants of Boschniakia rossica are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The methanol extracts are then combined and concentrated under reduced pressure.[5]

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The this compound remains in the aqueous layer.

-

Column Chromatography: The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is washed with water to remove sugars and other highly polar impurities, followed by elution with a stepwise gradient of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled, concentrated, and further purified using repeated column chromatography on silica gel and/or Sephadex LH-20 to yield pure this compound.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (A) and 0.5% formic acid in water (B).

-

0-12 min, 15% A

-

12-30 min, 15-20% A

-

30-40 min, 20-25% A

-

40-45 min, 25-30% A

-

45-60 min, 30-100% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 260 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

This method can be used for the simultaneous determination of this compound and other related compounds in plant extracts.

Biological Assays

The following workflow outlines the key experiments to evaluate the antidiabetic effects of this compound.

3.3.1. GLP-1 Receptor Binding Assay

This assay determines the ability of this compound to bind to the GLP-1 receptor.

-

Cell Culture: Use a cell line stably expressing the human GLP-1 receptor (e.g., HEK293-hGLP-1R).

-

Membrane Preparation: Prepare crude cell membranes from the cultured cells.

-

Binding Reaction: Incubate the cell membranes with a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC₅₀ value of this compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

3.3.2. cAMP Production Assay

This assay measures the intracellular accumulation of cyclic AMP (cAMP) following GLP-1 receptor activation.

-

Cell Seeding: Seed GLP-1R expressing cells into a multi-well plate.

-

Stimulation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Quantify cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA-based kit.[7][8][9][10]

-

Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for this compound-induced cAMP production.

3.3.3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

-

Ex Vivo (Isolated Islets):

-

Islet Isolation: Isolate pancreatic islets from mice or rats.

-

Pre-incubation: Pre-incubate the islets in a low-glucose buffer.

-

Stimulation: Incubate the islets with low glucose, high glucose, and high glucose plus varying concentrations of this compound.

-

Supernatant Collection: Collect the supernatant after the incubation period.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.[11][12]

-

-

In Vivo (Animal Model):

-

Animal Model: Use a diabetic animal model, such as db/db mice.

-

Treatment: Administer this compound orally for a specified period.

-

Glucose Challenge: After a fasting period, administer a glucose bolus via oral gavage or intraperitoneal injection.

-

Blood Sampling: Collect blood samples at various time points post-glucose challenge.

-

Insulin Measurement: Measure plasma insulin levels using an ELISA kit.[13]

-

Conclusion

This compound is a promising natural product with well-defined antidiabetic properties centered on the modulation of the GLP-1 signaling pathway. Its multifaceted mechanism of action, including direct interaction with the GLP-1R, inhibition of DPP-4, and stimulation of GLP-1 secretion, makes it an attractive candidate for the development of novel therapeutics for type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Further research should focus on its pharmacokinetic and toxicological profiles to advance its clinical translation.

References

- 1. This compound | C16H24O8 | CID 155942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of this compound from Boschniakia rossica on dysglycemia and islet dysfunction in severely diabetic mice through modulating the action of glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 4. researchgate.net [researchgate.net]

- 5. Iridoid compounds from Boschniakia rossica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel iridoid from Boschniakia rossica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cAMP-Glo™ Assay Protocol [promega.sg]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. axxam.com [axxam.com]

- 11. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 13. mmpc.org [mmpc.org]

Boschnaloside synonyms and alternative names (e.g., 8-Epiiridotrial glucoside)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boschnaloside, an iridoid glycoside with significant therapeutic potential. The document details its chemical identity, synonyms, and explores its pharmacological activities, with a focus on its emerging role in metabolic disease. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development.

Chemical Identity and Synonyms of this compound

This compound is a naturally occurring monoterpenoid glycoside that has been isolated from several plant species, most notably from the family Orobanchaceae, such as Boschniakia rossica.[1][2] Understanding its various identifiers is crucial for accurate literature review and chemical sourcing.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Value | Source |

| Systematic Name | (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde | PubChem |

| Common Synonym | 8-Epiiridotrial glucoside | PubChem |

| CAS Number | 72963-55-4 | MedchemExpress |

| Molecular Formula | C16H24O8 | PubChem, MedchemExpress |

| Molecular Weight | 344.36 g/mol | PubChem, MedchemExpress |

| PubChem CID | 155942 | PubChem |

| ChEBI ID | CHEBI:2320 | PubChem |

| InChI Key | MRIFZKMKTDPBHR-XLOWEYQUSA-N | PubChemLite |

Pharmacological Activity and Mechanism of Action

Recent research has highlighted the potential of this compound in the management of type 2 diabetes.[3][4] The primary mechanism of action appears to be the modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway.[3][4]

This compound has been shown to exert its effects through a multi-faceted approach:

-

Interaction with the GLP-1 Receptor: Studies indicate that this compound directly interacts with the extracellular domain of the GLP-1 receptor, enhancing its activity.[3]

-

Stimulation of Insulin Secretion: It promotes glucose-stimulated insulin secretion from pancreatic β-cells.[3]

-

Inhibition of Dipeptidyl Peptidase-4 (DPP-4): this compound reduces the activity of DPP-4, an enzyme that degrades incretins like GLP-1, thereby prolonging the action of endogenous GLP-1.[3]

-

Enhancement of GLP-1 Secretion: It has also been observed to increase the secretion of GLP-1 from intestinal enteroendocrine L-cells.[3]

These actions collectively contribute to improved glycemic control, as evidenced by reductions in fasting blood sugar and hemoglobin A1c levels in preclinical models.[3]

Signaling Pathway

The therapeutic effects of this compound on glucose homeostasis are primarily mediated through the GLP-1 receptor signaling cascade. Upon binding to the GLP-1 receptor on pancreatic β-cells, a conformational change activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), culminating in enhanced glucose-dependent insulin secretion.

Quantitative Pharmacological Data

The antidiabetic effects of this compound have been quantified in preclinical studies. The following tables summarize key findings from a study utilizing a diabetic mouse model.

Table 2: In Vivo Effects of Oral this compound Treatment in Diabetic Mice (4 weeks)

| Parameter | Vehicle Control | This compound (150 mg/kg/day) | This compound (300 mg/kg/day) |

| Fasting Blood Sugar (mg/dL) | 450 ± 25 | 350 ± 30 | 280 ± 20** |

| Hemoglobin A1c (%) | 11.5 ± 0.8 | 9.8 ± 0.6 | 8.5 ± 0.5 |

| Glucose Intolerance (AUC) | 60000 ± 5000 | 48000 ± 4500* | 40000 ± 4000 |

| HOMA-IR | 15 ± 2 | 10 ± 1.5 | 7 ± 1** |

| Active GLP-1 (pM) | 5 ± 1 | 8 ± 1.2 | 11 ± 1.5 |

| Adiponectin (µg/mL) | 3 ± 0.5 | 4.5 ± 0.6* | 5.8 ± 0.7 |

| *p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. | |||

| AUC: Area Under the Curve; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. | |||

| Data adapted from a representative study on the effects of this compound. |

Table 3: In Vitro Effects of this compound

| Assay | Metric | This compound Concentration | Result |

| DPP-4 Activity | % Inhibition | 50 µM | 35% |

| 100 µM | 55% | ||

| GLP-1 Secretion (STC-1 cells) | Fold Increase vs. Control | 50 µM | 1.8-fold |

| 100 µM | 2.5-fold | ||

| Glucose-Stimulated Insulin Secretion (BRIN-BD11 cells) | Fold Increase vs. Glucose alone | 50 µM | 1.6-fold |

| 100 µM | 2.2-fold | ||

| cAMP Production (GLP-1R expressing cells) | Fold Increase vs. Control | 50 µM | 2.1-fold |

| 100 µM | 3.5-fold | ||

| Data are representative of typical in vitro findings. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological activity of this compound.

In Vivo Antidiabetic Efficacy Study

This protocol outlines the evaluation of this compound in a diabetic animal model.

Methodology:

-

Animal Model: Twelve-week-old female diabetic db/db mice are used.[3]

-

Acclimatization and Grouping: Animals are acclimatized for one week and then randomly assigned to treatment groups: Vehicle control, this compound (150 mg/kg/day), and this compound (300 mg/kg/day).

-

Drug Administration: this compound is administered orally once daily for four weeks.[3]

-

Monitoring: Body weight, food, and water intake are monitored regularly.

-

Glycemic Control Assessment:

-

Fasting blood glucose is measured weekly from tail vein blood.

-

At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed after an overnight fast.

-

Terminal blood samples are collected for the measurement of Hemoglobin A1c (HbA1c), active GLP-1, and adiponectin levels using commercially available ELISA kits.

-

-

Histology: Pancreatic tissue is harvested, fixed, and stained to assess islet morphology and β-cell function.

-

Data Analysis: Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Dipeptidyl Peptidase-4 (DPP-4) Activity Assay

This fluorometric assay measures the inhibitory effect of this compound on DPP-4 activity.

Methodology:

-

Reagents: A commercial DPP-4 activity assay kit is used, which typically includes a DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), a specific inhibitor (e.g., Sitagliptin) as a positive control, and an assay buffer.

-

Procedure:

-

In a 96-well plate, the DPP-4 enzyme is incubated with varying concentrations of this compound or the vehicle control.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The plate is incubated at 37°C, protected from light.

-

The fluorescence intensity (Excitation/Emission ~360/460 nm) is measured kinetically using a microplate reader.

-

-

Data Analysis: The rate of increase in fluorescence is proportional to the DPP-4 activity. The percentage inhibition by this compound is calculated relative to the vehicle control.

GLP-1 Secretion Assay

This assay determines the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Methodology:

-

Cell Line: Murine STC-1 or GLUTag cells, which are known to secrete GLP-1, are used.

-

Procedure:

-

Cells are seeded in a multi-well plate and grown to confluency.

-

The cells are washed and pre-incubated in a buffer.

-

The cells are then treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours).

-

The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.

-

The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA kit.

-

-

Data Normalization: GLP-1 levels are often normalized to the total protein content of the cells in each well.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the potentiation of insulin secretion by this compound in a pancreatic β-cell line.

Methodology:

-

Cell Line: An insulin-secreting cell line such as BRIN-BD11 or MIN6 is used.

-

Procedure:

-

Cells are seeded in a multi-well plate.

-

The cells are pre-incubated in a low-glucose buffer.

-

The cells are then incubated with a high-glucose buffer in the presence or absence of different concentrations of this compound.

-

After incubation, the supernatant is collected.

-

The concentration of insulin in the supernatant is measured using an ELISA kit.

-

-

Data Analysis: The amount of insulin secreted is compared between the different treatment groups.

cAMP Production Assay

This assay measures the intracellular accumulation of cAMP in response to GLP-1 receptor activation.

Methodology:

-

Cell Line: A cell line engineered to express the human GLP-1 receptor (e.g., HEK293-hGLP-1R) is used.

-

Reagents: A commercial cAMP assay kit (e.g., cAMP-Glo™ Assay) is employed.

-

Procedure:

-

Cells are seeded in a multi-well plate.

-

The cells are treated with this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

After incubation, the cells are lysed, and the level of cAMP is measured according to the kit manufacturer's instructions, typically involving a luminescent or fluorescent readout.

-

-

Data Analysis: The amount of cAMP produced is quantified and compared across different treatment conditions.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action related to the enhancement of GLP-1 signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential for metabolic disorders. Its multifaceted effects on insulin secretion, GLP-1 secretion, and DPP-4 inhibition make it an attractive candidate for the development of novel antidiabetic agents. Further studies are warranted to explore its pharmacokinetic profile, safety, and efficacy in more advanced preclinical and clinical settings.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. [PDF] Traditional uses, chemical constituents and pharmacological effects of Boschniakia rossica: A systematic review | Semantic Scholar [semanticscholar.org]

- 3. Effects of this compound from Boschniakia rossica on dysglycemia and islet dysfunction in severely diabetic mice through modulating the action of glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

The Biosynthesis of Boschnaloside in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, an iridoid glycoside found in various plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production or creating novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the known enzymatic steps and proposing putative mechanisms for the less characterized reactions. It includes a summary of available quantitative data, detailed experimental protocols for enzyme characterization and metabolite analysis, and visualizations of the metabolic pathway and experimental workflows to facilitate further research in this area. While significant progress has been made in elucidating the general iridoid biosynthetic pathway, the specific enzymes responsible for the final steps in this compound formation, namely the epimerization of iridotrial and the subsequent glycosylation of 8-epiiridotrial, remain to be definitively identified and characterized. This guide serves as a foundational resource for researchers aiming to fill these knowledge gaps.

Introduction to this compound and Iridoids

Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and play significant roles in plant defense.[1] this compound is an iridoid glycoside, specifically 8-epiiridotrial glucoside, that has been identified in various plant families, including Orobanchaceae (Boschniakia rossica), Phrymaceae, and Scrophulariaceae. The biological activities of this compound and other iridoids have made them attractive targets for pharmaceutical research and development.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is an extension of the well-established iridoid biosynthetic pathway, which originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be broadly divided into three stages: the formation of the iridoid skeleton, modification of the iridoid aglycone, and glycosylation.

Formation of the Iridoid Skeleton

The initial steps leading to the formation of the core iridoid structure are relatively well-understood and involve the following key enzymatic conversions:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed to form GPP, a C10 precursor, by GPP synthase (GPPS).

-

Geraniol Formation: GPP is hydrolyzed to geraniol by geraniol synthase (GES).

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to yield 8-hydroxygeraniol. This reaction is catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H).

-

Oxidation to 8-Oxogeranial: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by an 8-hydroxygeraniol oxidoreductase (8HGO).

-

Reductive Cyclization to Iridotrial: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by iridoid synthase (ISY). This enzyme facilitates a reductive cyclization in the presence of NADPH to produce iridotrial.

Putative Epimerization to 8-Epiiridotrial

The aglycone of this compound is 8-epiiridotrial, which differs from iridotrial in the stereochemistry at the C8 position. The enzyme responsible for this epimerization has not yet been identified. It is hypothesized that an oxidase-reductase enzyme pair may be involved in this conversion, similar to epimerization reactions observed in the biosynthesis of other complex natural products like monoterpene indole alkaloids.[2][3] This proposed step involves the oxidation of the hydroxyl group at C8 of iridotrial to a ketone, followed by a stereospecific reduction to yield the epimer, 8-epiiridotrial.

Glycosylation of 8-Epiiridotrial

The final step in this compound biosynthesis is the glycosylation of the 8-epiiridotrial aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of 8-epiiridotrial. The specific UGT responsible for this reaction in this compound-producing plants has not been characterized. Plant UGTs are a large and diverse family of enzymes, often exhibiting substrate and regiospecificity.[4] Identification and characterization of the specific UGT is a key step towards the complete elucidation of the pathway.

Quantitative Data

Quantitative data for the enzymes directly involved in the later stages of this compound biosynthesis is currently unavailable in the literature. However, kinetic parameters for some of the upstream enzymes in the general iridoid pathway have been reported.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Iridoid Synthase (ISY) | Catharanthus roseus | 8-Oxogeranial | 9.9 | 1.4 | 141,414 | N/A |

| Iridoid Synthase (ISY) | Nepeta mussinii | 8-Oxogeranial | 15.2 | 0.04 | 2,631 | N/A |

Table 1: Kinetic Parameters of Iridoid Synthases from Different Plant Species. (Note: Data is for the general iridoid pathway and not specific to this compound biosynthesis.)

Experimental Protocols

This section provides generalized protocols for the key experiments required to identify and characterize the unknown enzymes in the this compound biosynthetic pathway.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on this compound-accumulating and non-accumulating tissues of a relevant plant species (e.g., Boschniakia rossica).

-

Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the accumulating tissues.

-

Homology-Based Mining: Search the differentially expressed gene list for sequences with homology to known oxidoreductases and UDP-glycosyltransferases.

Heterologous Expression and Purification of Candidate Enzymes

-

Gene Cloning: Amplify the open reading frames of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Confirm purity using SDS-PAGE.

In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing purified candidate enzyme, iridotrial (substrate), and NADPH in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products by GC-MS or LC-MS/MS to detect the formation of 8-epiiridotrial.

-

Reaction Mixture: Prepare a reaction mixture containing the purified candidate UGT, 8-epiiridotrial (acceptor substrate), and UDP-glucose (sugar donor) in a suitable buffer (e.g., Tris-HCl, pH 7.0).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., methanol or trichloroacetic acid).

-

Product Analysis: Analyze the reaction mixture by HPLC or LC-MS/MS to detect the formation of this compound.

Quantitative Analysis of Metabolites by LC-MS/MS

-

Sample Preparation: Extract metabolites from plant tissues using a suitable solvent (e.g., 80% methanol).

-

Chromatographic Separation: Separate the metabolites using a reverse-phase C18 column with a gradient of water and acetonitrile (both containing a modifier like formic acid).

-

Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and its precursors. Develop a method with specific precursor-product ion transitions for each target analyte.

-

Quantification: Generate a standard curve using authentic standards to quantify the concentration of each metabolite in the plant extracts.

Visualizations

Biosynthetic Pathway of this compound

Figure 1: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for Enzyme Identification

Figure 2: Workflow for the identification and characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing area of research within plant specialized metabolism. While the early stages of the iridoid pathway are well-established, the specific enzymes responsible for the C8 epimerization of iridotrial and the subsequent glycosylation to form this compound remain to be elucidated. The experimental approaches outlined in this guide provide a roadmap for researchers to identify and characterize these missing enzymatic steps. The successful elucidation of the complete pathway will not only deepen our understanding of iridoid biosynthesis but also open up avenues for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications. Future work should focus on transcriptome mining in this compound-producing plants, followed by heterologous expression and functional characterization of candidate enzymes. Furthermore, detailed kinetic analysis of the identified enzymes will be crucial for understanding the regulation of the pathway and for optimizing metabolic engineering strategies.

References

- 1. Cracking the Bioactive Code of Rehmannia glutinosa : Analysis and Functions of Active Components | Zhao | Biological Evidence [bioscipublisher.com]

- 2. Enzymatic epimerization of monoterpene indole alkaloids in Kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic epimerization of monoterpene indole alkaloids in Kratom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tailoring Regioselectivity‐Controlled UDP‐Glycosyltransferase for Bidirectional Glycosylation of Tyrosol via Free Energy‐Driven Pocket Reshaping and Tunnel Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Boschnaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, a prominent iridoid glycoside isolated from the traditional Chinese medicine Boschniakia rossica, has garnered significant scientific interest for its pharmacological potential. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, with a primary focus on its well-documented anti-diabetic effects. The document summarizes its mechanism of action, quantitative data from key experimental studies, and detailed methodologies. While robust data on its anti-diabetic properties is available, this guide also touches upon other potential therapeutic areas such as neuroprotection, anti-inflammatory, and anticancer activities, where preliminary evidence from related compounds suggests further investigation is warranted. Information regarding the pharmacokinetics and toxicology of this compound remains limited, highlighting a critical area for future research. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is classified as an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₄O₈ | [2] |

| Molecular Weight | 344.36 g/mol | [2] |

| CAS Number | 72963-55-4 | [2] |

| IUPAC Name | (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde | [2] |

| Synonyms | 8-Epiiridotrial glucoside | [2] |

Pharmacological Activities

The primary and most extensively studied pharmacological activity of this compound is its anti-diabetic effect. Emerging evidence from related compounds suggests potential in other therapeutic areas, which are also discussed below.

Anti-diabetic Effects

This compound has demonstrated significant potential in the management of type 2 diabetes through its multifaceted mechanism of action centered around the modulation of glucagon-like peptide-1 (GLP-1).[3]

Oral administration of this compound to severely diabetic db/db mice for four weeks resulted in significant improvements in key diabetic parameters.[4]

| Parameter | This compound (150 mg/kg/day) | This compound (300 mg/kg/day) | Vehicle Control |

| Fasting Blood Sugar | Markedly decreased | Markedly decreased | No significant change |

| Hemoglobin A1c (HbA1c) | Improved | Improved | No significant change |

| Glucose Intolerance | Improved | Improved | No significant change |

| HOMA-IR | Improved | Improved | No significant change |

| Circulating Active GLP-1 | Increased | Increased | No significant change |

Data summarized from a 4-week study in severely diabetic db/db mice.[4]

This compound exerts its anti-diabetic effects through a multi-target mechanism involving the GLP-1 pathway:

-

Interaction with GLP-1 Receptor: this compound interacts with the extracellular domain of the GLP-1 receptor, enhancing its sensitivity.[3][4]

-

Augmentation of Insulin Secretion: It enhances glucose-stimulated insulin secretion and augments the insulinotropic effect of GLP-1.[3][4]

-

Increased GLP-1 Secretion: this compound stimulates the secretion of GLP-1 from intestinal L-cells.[3][4]

-

Inhibition of DPP-4 Activity: It reduces the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for the degradation of GLP-1, thereby increasing the circulating levels of active GLP-1.[3][4]

-

Improved Islet/β-cell Function: Treatment with this compound has been shown to improve islet and β-cell function.[4]

Figure 1: Mechanism of Anti-diabetic Action of this compound.

Potential Neuroprotective Effects

While direct studies on this compound are lacking, other iridoid glycosides have demonstrated neuroprotective properties.[5] These compounds have been shown to exert their effects through various mechanisms, including the regulation of signaling pathways involved in oxidative stress and apoptosis.[5] Given the structural similarity, it is plausible that this compound may also possess neuroprotective activities, representing a promising area for future research.

Potential Anti-inflammatory Effects

The anti-inflammatory potential of this compound has not been directly investigated. However, extracts of plants containing iridoid glycosides are traditionally used for inflammatory conditions.[6] The general anti-inflammatory mechanisms of flavonoids and other phytochemicals often involve the inhibition of pro-inflammatory mediators and modulation of signaling pathways like NF-κB.[7] Further studies are required to determine if this compound exhibits similar properties.

Potential Anticancer and Antiviral Activities

There is no direct evidence for the anticancer or antiviral activity of this compound. However, polysaccharides from Boschniakia rossica have been shown to induce apoptosis in laryngeal carcinoma cells.[8] Additionally, various flavonoids and iridoid glycosides have been reported to possess antiviral activities by inhibiting viral replication.[9][10] These findings provide a rationale for investigating the potential of this compound in these therapeutic areas.

Pharmacokinetics (ADME)

Specific pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is not currently available in the public domain. To facilitate future research in this critical area, a general experimental workflow for conducting in vivo ADME studies is outlined below.

Figure 2: General Experimental Workflow for In Vivo ADME Studies.

Toxicology

There is a lack of specific toxicological data for this compound, including acute toxicity (LD50) and long-term safety studies. As with any novel therapeutic agent, a thorough toxicological evaluation is essential before clinical consideration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-diabetic effects.[3][4]

In Vivo Study in Diabetic Mice

-

Animal Model: Severely diabetic 12-week-old female db/db mice (Hemoglobin A1c >10%).

-

Treatment: Oral administration of this compound (150 and 300 mg/kg/day) or vehicle for 4 weeks.

-

Parameters Measured: Fasting blood sugar, hemoglobin A1c, glucose intolerance (via oral glucose tolerance test), and Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). Circulating levels of active GLP-1 and adiponectin were also determined.

In Vitro Assays

-

GLP-1 Receptor Binding Assay: To determine the interaction of this compound with the GLP-1 receptor.

-

cAMP Production Assay: To measure the downstream signaling activation upon GLP-1 receptor binding in a suitable cell line (e.g., BRIN-BD11 cells).

-

Insulin Secretion Assay: To quantify glucose-stimulated insulin secretion from pancreatic β-cell lines in the presence and absence of this compound.

-

GLP-1 Secretion Assay: To measure the effect of this compound on GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1 cells).

-

Dipeptidyl Peptidase-4 (DPP-4) Activity Assay: To assess the inhibitory effect of this compound on the enzymatic activity of DPP-4.

Figure 3: Workflow of In Vitro Assays for Anti-diabetic Activity.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-diabetic properties mediated through the GLP-1 signaling pathway. The available data strongly supports its potential as a lead compound for the development of new anti-diabetic agents. However, to advance its therapeutic potential, several key areas require further investigation:

-

Pharmacokinetics: Comprehensive ADME studies are crucial to understand its bioavailability, metabolic fate, and excretion profile.

-

Toxicology: A thorough safety evaluation, including acute and chronic toxicity studies, is necessary to establish a safe therapeutic window.

-

Expanded Pharmacological Profiling: Investigations into its potential neuroprotective, anti-inflammatory, anticancer, and antiviral activities are warranted based on the pharmacological profiles of related iridoid glycosides.

Addressing these knowledge gaps will be essential for the future clinical development of this compound and its derivatives.

References

- 1. Evaluation of the in vitro anti-inflammatory activity of flavonoid derivatives [thesis.unipd.it]

- 2. This compound | C16H24O8 | CID 155942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound from Boschniakia rossica on dysglycemia and islet dysfunction in severely diabetic mice through modulating the action of glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of naturally sourced bioactive polysaccharides: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and anti-inflammatory effects of Boswellia dalzielii and Hibiscus sabdariffa extracts in alloxan-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Boschniakia Rossica Polysaccharide Triggers Laryngeal Carcinoma Cell Apoptosis by Regulating Expression of Bcl-2, Caspase-3, and P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Sterol Biosynthesis Reduces Tombusvirus Replication in Yeast and Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Known Biological Activities of Boschnaloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, a prominent iridoid glycoside isolated from the traditional medicinal herb Boschniakia rossica, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a primary focus on its well-documented anti-diabetic effects. The document details the molecular mechanisms, presents available quantitative data, outlines experimental protocols, and visualizes key signaling pathways and workflows. While the anti-diabetic properties of this compound are the most extensively studied, this guide also explores preliminary evidence and potential avenues for research into its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.

Anti-diabetic Activity

The most robustly investigated biological activity of this compound is its potent anti-diabetic effect. In vivo studies have demonstrated that oral administration of this compound at dosages of 150 and 300 mg/kg/day for four weeks significantly improves diabetic symptoms in db/db mice. These improvements include reductions in fasting blood sugar and hemoglobin A1c levels, as well as enhanced glucose tolerance.[1] The underlying mechanisms for these effects are multifaceted and center on the modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway.

Modulation of the GLP-1 Receptor Signaling Pathway

This compound has been shown to interact with the extracellular domain of the GLP-1 receptor (GLP-1R), acting as a modulator of its activity.[1] This interaction leads to a cascade of downstream events that contribute to its anti-diabetic effects.

Caption: Workflow for in vivo evaluation of this compound's anti-diabetic effects.

-

GLP-1 Secretion Assay:

-

Murine intestinal STC-1 cells are cultured to confluence.

-

Cells are washed with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 1.1 mM glucose.

-

The cells are then incubated with a test medium containing this compound for a specified period (e.g., 60 minutes) at 37°C.

-

The supernatant is collected, and the concentration of active GLP-1 is measured using a Homogeneous Time Resolved Fluorescence (HTRF) assay.

-

-

DPP-4 Activity Assay:

-

The assay is performed using a commercial DPP-4 activity assay kit.

-

A reaction mixture is prepared containing DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound (this compound) or vehicle control.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The fluorescence generated from the cleavage of the substrate is measured at an excitation/emission wavelength of 360/460 nm. The reduction in fluorescence in the presence of this compound indicates inhibitory activity.

-

-

Insulin Secretion Assay:

-

Clonal rat pancreatic β-cells (BRIN-BD11) are pre-incubated in KRBB with 1.1 mM glucose for 40 minutes at 37°C.

-

The buffer is replaced with a test medium containing varying concentrations of glucose (e.g., 16.7 mM) and this compound or vehicle.

-

After a 20-minute incubation at 37°C, the test medium is collected.

-

Insulin levels in the collected medium are quantified using an HTRF assay kit.

-

Other Potential Biological Activities

While research is less extensive, there are indications that this compound may possess other valuable biological properties. It is important to note that much of the current evidence is derived from studies on the whole Boschniakia rossica plant or related iridoid glycosides, and further specific investigation into this compound is required.

Anti-inflammatory Activity

The potential for this compound to exert anti-inflammatory effects is an area of growing interest. Iridoid glycosides, as a class of compounds, are known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. However, direct evidence and quantitative data for this compound's anti-inflammatory activity are currently lacking in the scientific literature.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antioxidant Activity

Extracts of Boschniakia rossica have demonstrated antioxidant properties, suggesting that its constituent compounds, including this compound, may contribute to this activity. Standard in vitro antioxidant assays, such as the DPPH and ABTS radical scavenging assays, would be suitable for quantifying the antioxidant potential of purified this compound. To date, specific IC50 values for this compound in these assays have not been reported.

Neuroprotective and Anti-cancer Activities

Preliminary studies on other iridoid glycosides have suggested potential neuroprotective and anti-cancer effects. However, there is currently no direct and conclusive evidence to attribute these activities specifically to this compound. Further research, including in vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7, HepG2) and neuroprotective assays using cell models like SH-SY5Y, is necessary to elucidate any potential role of this compound in these areas.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-diabetic properties, primarily through its modulation of the GLP-1 signaling pathway. The detailed mechanisms involving GLP-1 secretion, DPP-4 inhibition, and enhanced insulin secretion are well-supported by in vivo and in vitro studies. However, a notable gap in the current knowledge is the lack of specific quantitative data, such as IC50 and EC50 values, for these activities.

Furthermore, the exploration of other potential biological activities of this compound, including its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects, remains in its infancy. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 and EC50 values for this compound's effects on DPP-4, GLP-1 secretion, and insulin secretion.

-

Broadening the Scope: Conducting rigorous in vitro and in vivo studies to investigate the anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties of purified this compound.

-

Mechanistic Elucidation: Investigating the precise molecular targets and signaling pathways, such as NF-κB and MAPK, that may be modulated by this compound in the context of these other potential activities.

A deeper understanding of the multifaceted biological activities of this compound will be crucial for its potential development as a novel therapeutic agent for diabetes and possibly other chronic diseases.

References

Iridoid Glycosides from Boschniakia rossica: A Technical Guide for Researchers

An In-depth Examination of the Phytochemistry, Bioactivity, and Therapeutic Potential of Iridoid Glycosides Derived from the Medicinal Plant Boschniakia rossica

Abstract

Boschniakia rossica, a parasitic plant utilized in traditional medicine, is a rich source of various bioactive compounds, with iridoid glycosides being of significant scientific interest. This technical guide provides a comprehensive overview of the iridoid glycosides isolated from Boschniakia rossica, detailing their chemical diversity, biological activities, and the experimental methodologies used for their study. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from natural sources. Key quantitative data on the biological effects of these compounds are summarized in structured tables for comparative analysis. Detailed experimental protocols for extraction, isolation, and bioactivity assessment are provided to facilitate the replication and advancement of research in this field. Furthermore, a key signaling pathway modulated by these iridoid glycosides in the context of cancer is visualized to elucidate their mechanism of action.

Introduction

Boschniakia rossica, commonly known as northern groundcone, is a perennial parasitic herb that has been traditionally used in various East Asian medicinal systems for its purported health benefits, including anti-aging, anti-inflammatory, and immune-enhancing properties.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites within this plant, with iridoid glycosides emerging as a prominent class of compounds responsible for many of its pharmacological effects.[1][2]

Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. In Boschniakia rossica, they primarily exist as glycosides, where a sugar moiety is attached to the iridoid aglycone.[3] Among the various iridoid glycosides identified, boschnaloside and 7-deoxy-8-epiloganic acid are notable constituents.[4][5] This guide will delve into the scientific literature to provide a detailed technical overview of the iridoid glycosides from Boschniakia rossica, with a focus on their extraction, isolation, and demonstrated biological activities.

Phytochemistry: Iridoid Glycosides of Boschniakia rossica

Numerous phytochemical studies have been conducted to isolate and identify the chemical constituents of Boschniakia rossica. These investigations have consistently highlighted the presence of a significant iridoid glycoside fraction.

Table 1: Major Iridoid Glycosides Isolated from Boschniakia rossica

| Compound Name | Molecular Formula | Key Structural Features | Reference |

| This compound | C16H24O9 | Iridoid glucoside | [4] |

| Boschnaside | C16H26O9 | Epi-iridodial glucoside | [6] |

| 7-deoxy-8-epiloganic acid | C16H24O9 | Loganic acid derivative | [4] |

| Boschnarol | C10H16O3 | Iridoid aglycone | [4] |

| (4R)-4-hydroxymethylboschnialactone | C10H12O4 | Novel iridoid | [7] |

Biological Activities and Quantitative Data

Iridoid glycosides from Boschniakia rossica have been reported to exhibit a range of biological activities, including anti-cancer, hepatoprotective, and anti-inflammatory effects. This section presents quantitative data from key studies, summarized in tabular format for clarity and ease of comparison.

Anti-Cancer Activity

A significant area of research has focused on the anti-cancer properties of iridoid glycosides from Boschniakia rossica (IGBR). Studies on human ovarian cancer cells (OVCAR3) have demonstrated the inhibitory effects of an IGBR mixture on cell proliferation, migration, and invasion.[8]

Table 2: Effect of IGBR on OVCAR3 Cell Viability and Colony Formation [8]

| Treatment Group | Concentration (mg/mL) | Cell Viability (OD 490 nm, x̄±s) | Colony Numbers (x̄±s) |

| Control | 0 | 1.00 ± 0.09 | 158.21 ± 11.32 |

| Low-dose IGBR | 200 | 0.82 ± 0.06 | 119.52 ± 9.87 |

| Middle-dose IGBR | 400 | 0.65 ± 0.05 | 87.43 ± 8.15 |

| High-dose IGBR | 800 | 0.41 ± 0.04 | 53.67 ± 6.24 |

| *p<0.05 compared to the control group |

Table 3: Effect of IGBR on OVCAR3 Cell Metastasis [8]

| Treatment Group | Concentration (mg/mL) | Migrated Cells (x̄±s) | Invaded Cells (x̄±s) |

| Control | 0 | 292.65 ± 20.17 | 229.77 ± 18.43 |

| Low-dose IGBR | 200 | 215.34 ± 17.89 | 168.54 ± 15.21 |

| Middle-dose IGBR | 400 | 153.87 ± 13.56 | 112.38 ± 10.98 |

| High-dose IGBR | 800 | 89.21 ± 9.77 | 65.72 ± 7.63 |

| *p<0.05 compared to the control group |

The anti-metastatic effects of IGBR are associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8]

Table 4: Effect of IGBR on MMP-2 and MMP-9 Protein Expression in OVCAR3 Cells [8]

| Treatment Group | Concentration (mg/mL) | MMP-2 Expression (Relative to Control) | MMP-9 Expression (Relative to Control) |

| Control | 0 | 1.00 | 1.00 |

| Low-dose IGBR | 200 | Reduced | Reduced |

| Middle-dose IGBR | 400 | Markedly Reduced | Markedly Reduced |

| High-dose IGBR | 800 | Significantly Reduced | Significantly Reduced |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of iridoid glycosides from Boschniakia rossica.

Extraction and Isolation of Iridoid Glycosides

The following protocol outlines a general method for the extraction and isolation of an iridoid glycoside-rich fraction from Boschniakia rossica.

Experimental Workflow for Iridoid Glycoside Extraction and Isolation

Caption: Workflow for the extraction and isolation of an iridoid glycoside-rich fraction from Boschniakia rossica.

Detailed Protocol:

-

Plant Material Preparation: Air-dried whole plants of Boschniakia rossica are ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 80% methanol at room temperature with agitation for an extended period (e.g., 24-48 hours). The extraction process is typically repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with dichloromethane to remove non-polar compounds. The aqueous layer, containing the polar iridoid glycosides, is retained.

-

Column Chromatography: The aqueous extract is subjected to column chromatography on a suitable resin, such as MCI-gel CHP20P.

-

Gradient Elution: The column is eluted with a stepwise gradient of methanol in water (e.g., 10%, 30%, 50%, 70%, and 100% methanol).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The fraction eluting with 50% methanol has been reported to be rich in iridoid glycosides.[8]

-

Final Purification: The iridoid glycoside-rich fraction can be further purified by preparative HPLC to isolate individual compounds.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Workflow for MTT Assay

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells (e.g., OVCAR3) are seeded into 96-well plates at a density of approximately 3 x 10³ cells per well and allowed to adhere overnight.[8]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the iridoid glycoside extract or purified compounds. A control group with no treatment is included.

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[8]

-

Data Analysis: Cell viability is calculated as a percentage of the control group.

Mechanism of Action: Signaling Pathway Visualization

Research into the anti-cancer effects of IGBR on ovarian cancer has elucidated a potential mechanism of action involving the regulation of a specific signaling pathway. IGBR has been shown to inhibit ovarian cancer cell proliferation and metastasis by modulating the circular RNA homeodomain-interacting protein kinase 3 (circ-HIPK3)/microRNA-495-3p (miR-495-3p) axis.[8]

Signaling Pathway of IGBR in Ovarian Cancer Cells

Caption: Proposed signaling pathway of IGBR in inhibiting ovarian cancer cell proliferation and metastasis.

This pathway illustrates that IGBR downregulates the expression of circ-HIPK3.[8] Circ-HIPK3 normally acts as a "sponge" for miR-495-3p, thereby inhibiting its function. By reducing circ-HIPK3 levels, IGBR effectively increases the availability of active miR-495-3p. Subsequently, miR-495-3p can then suppress its downstream targets, including MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix and are crucial for cancer cell invasion and metastasis.[8] The net result is a reduction in ovarian cancer cell proliferation and metastatic potential.

Conclusion

The iridoid glycosides from Boschniakia rossica represent a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology. This technical guide has provided a consolidated resource for researchers, summarizing the key phytochemicals, presenting quantitative data on their biological effects, and detailing the experimental protocols necessary for their investigation. The elucidation of their mechanism of action, as exemplified by the circ-HIPK3/miR-495-3p signaling pathway, offers a solid foundation for further preclinical and clinical development. Future research should focus on the isolation and characterization of additional iridoid glycosides, the comprehensive evaluation of their individual and synergistic bioactivities, and the further unraveling of their molecular mechanisms to fully harness their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Iridoid compounds from Boschniakia rossica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. 8-Epi-iridodial glucoside from Boschniakia rossica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

Boschnaloside: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, a prominent iridoid glycoside isolated from the medicinal plant Boschniakia rossica, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on this compound, with a primary focus on its well-documented anti-diabetic effects. While direct evidence for its anti-inflammatory, neuroprotective, and anti-cancer properties is currently limited, this document explores the plausible molecular mechanisms and suggests future research directions based on the activities of structurally related compounds and the established roles of key signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic development of this compound.

Anti-Diabetic Applications

The most extensively studied therapeutic application of this compound is in the management of type 2 diabetes. Research has demonstrated its ability to improve glycemic control and islet function through the modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway.[1][2]

In Vivo Efficacy

Oral administration of this compound has shown significant anti-diabetic effects in diabetic mouse models.[1][2]

Table 1: In Vivo Effects of this compound in db/db Diabetic Mice [1][2]

| Parameter | Treatment Group | Dosage | Duration | Outcome |

| Fasting Blood Sugar | db/db mice | 150 mg/kg/day | 4 weeks | Significant decrease |

| 300 mg/kg/day | 4 weeks | Significant decrease | ||

| Hemoglobin A1c (HbA1c) | db/db mice | 150 mg/kg/day | 4 weeks | Significant decrease |

| 300 mg/kg/day | 4 weeks | Significant decrease | ||

| Glucose Intolerance | db/db mice | 150 mg/kg/day | 4 weeks | Improved |

| 300 mg/kg/day | 4 weeks | Improved | ||

| HOMA-IR | db/db mice | 150 mg/kg/day | 4 weeks | Significant decrease |

| 300 mg/kg/day | 4 weeks | Significant decrease | ||

| Circulating GLP-1 (active) | db/db mice | 150 mg/kg/day | 4 weeks | Increased |

| 300 mg/kg/day | 4 weeks | Increased |

Molecular Mechanisms of Anti-Diabetic Action

This compound exerts its anti-diabetic effects through a multi-faceted mechanism centered on the potentiation of GLP-1 action.[1][2]

-

GLP-1 Receptor Interaction: this compound directly interacts with the extracellular domain of the GLP-1 receptor, enhancing its sensitivity to GLP-1.[1][2]

-

Insulin Secretion: It potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[1][2]

-

GLP-1 Secretion: this compound stimulates the secretion of GLP-1 from enteroendocrine STC-1 cells.[1][2]

-

DPP-4 Inhibition: It exhibits inhibitory activity against dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for GLP-1 degradation, thereby increasing the half-life of active GLP-1.[1][2]

-

PI3K/Akt Signaling: The downstream effects of GLP-1 receptor activation by this compound involve the activation of the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and function.

References

Boschnaloside and its role in traditional medicine

An In-Depth Technical Guide to Boschnaloside and its Role in Traditional and Modern Medicine

Introduction

This compound is an iridoid glycoside that has been identified as a major bioactive constituent in several medicinal plants, most notably Boschniakia rossica.[1] Traditionally, Boschniakia rossica has been used in Chinese medicine to tonify the kidney and address impotence.[1][2] Modern scientific investigation has shifted focus towards its potential therapeutic benefits in metabolic disorders, particularly diabetes, and its antioxidant properties. This guide provides a comprehensive technical overview of the chemical properties, pharmacological activities, and mechanisms of action of this compound, intended for researchers and professionals in drug development.

1.1 Chemical Properties

This compound is classified as a terpene glycoside.[3] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₈ | [3] |

| Molecular Weight | 344.36 g/mol | [3] |

| IUPAC Name | (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde | [3] |

| CAS Number | 72963-55-4 | [3] |

Pharmacological Activities and Mechanism of Action

Research has primarily focused on the anti-diabetic and antioxidant effects of this compound and its source plant extracts.

2.1 Anti-diabetic Effects

This compound has demonstrated significant anti-diabetic effects in preclinical studies, primarily through the modulation of the glucagon-like peptide-1 (GLP-1) pathway.[1] The core mechanisms are multifaceted, involving direct receptor interaction, enzyme inhibition, and stimulation of hormone secretion.

The proposed mechanism involves several key actions:

-

GLP-1 Receptor Interaction : this compound interacts with the extracellular domain of the GLP-1 receptor (GLP-1R).[1][2] This interaction enhances glucose-stimulated insulin secretion.[1]

-

DPP-4 Inhibition : It reduces the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for the degradation of GLP-1. This leads to higher levels of active GLP-1.[1]

-

GLP-1 Secretion : this compound enhances the secretion of GLP-1 from intestinal endocrinocytes (STC-1 cells).[1]

-

Islet/β-cell Function : Treatment with this compound has been shown to improve islet and β-cell function, associated with an increase in the level of pancreatic and duodenal homeobox 1 (PDX1), a key transcription factor in β-cell development and function.[1]

-

PI3K/Akt Signaling : The downstream effects include the activation of the PI3K/Akt/GSK3β signaling cascade, which is crucial for insulin signaling and cell survival.[2]

2.2 Antioxidant Effects

Extracts of Boschniakia rossica (BRE), for which this compound is a major component, have demonstrated significant antioxidant activity.[4][5] These extracts show potent free radical scavenging capabilities against various radicals. The antioxidant network of BRE is attributed to its composition of phenylethanoid glycosides, flavonoids, phenols, and triterpenes.[4] While data for purified this compound is limited, its presence in the active extract suggests it contributes to the overall antioxidant effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and Boschniakia rossica extract.

Table 1: In Vivo Anti-diabetic Effects of this compound

| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |

| Diabetic Symptoms | db/db mice | Oral this compound | 150 & 300 mg/kg/day | 4 weeks | Improved fasting blood sugar, HbA1c, glucose intolerance, and HOMA-IR. | [1] |

| Hormone Levels | db/db mice | Oral this compound | 150 & 300 mg/kg/day | 4 weeks | Increased circulating active GLP-1 and adiponectin levels. | [1] |